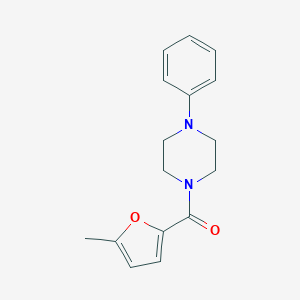

1-(5-Methyl-2-furoyl)-4-phenylpiperazine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H18N2O2 |

|---|---|

Peso molecular |

270.33g/mol |

Nombre IUPAC |

(5-methylfuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C16H18N2O2/c1-13-7-8-15(20-13)16(19)18-11-9-17(10-12-18)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |

Clave InChI |

WONBRDAVLBQCCQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

SMILES canónico |

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

1-(5-Methyl-2-furoyl)-4-phenylpiperazine CAS number and identification

An In-depth Technical Guide to 1-(5-Methyl-2-furoyl)-4-phenylpiperazine

Abstract

This technical guide provides a comprehensive, research-grade overview of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine. It is designed for professionals in the fields of chemical synthesis, pharmacology, and drug development. The document details the compound's core identification, provides a robust, field-proven synthesis protocol, outlines a self-validating analytical characterization workflow, and discusses the pharmacological potential of its core scaffold. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an essential resource for the rigorous scientific investigation of this molecule.

Core Identification and Physicochemical Properties

1-(5-Methyl-2-furoyl)-4-phenylpiperazine is a synthetic organic compound featuring a central piperazine ring functionalized with a 5-methyl-2-furoyl group on one nitrogen and a phenyl group on the other. This specific arrangement of moieties is critical to its chemical behavior and potential biological activity. Accurate identification is the cornerstone of any subsequent research.

Key Identifiers:

-

Chemical Abstract Service (CAS) Number : 39599-25-0

-

Molecular Formula : C₁₆H₁₈N₂O₂

-

Molecular Weight : 270.33 g/mol

-

Canonical IUPAC Name : (5-methylfuran-2-yl)(4-phenylpiperazin-1-yl)methanone

Chemical Structure Visualization

The three-dimensional conformation and electronic distribution of the molecule, dictated by its structure, are fundamental to its interaction with biological targets.

Caption: 2D representation of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic acyl substitution. The following protocol describes the coupling of 1-phenylpiperazine with 5-methyl-2-furoyl chloride, a reliable and scalable method.

Synthesis Workflow Diagram

The logical flow from starting materials to the final, purified compound involves a series of standard yet critical organic chemistry operations.

Caption: Workflow for synthesis and purification.

Step-by-Step Experimental Methodology

Materials:

-

1-Phenylpiperazine (1.0 eq)

-

5-Methyl-2-furoyl chloride (1.05 eq)

-

Triethylamine (Et₃N, 1.2 eq), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Eluent: Ethyl acetate/Hexane mixture

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1-phenylpiperazine (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the acid chloride. The tertiary amine base (Et₃N) acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic.

-

-

Acyl Chloride Addition: Add a solution of 5-methyl-2-furoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

-

Causality: Dropwise addition at 0°C controls the exothermic reaction, preventing potential side reactions and ensuring a higher yield of the desired amide.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting 1-phenylpiperazine spot is consumed.

-

Quenching and Workup: Cool the mixture back to 0°C and slowly add saturated aqueous NaHCO₃ solution to quench any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate) to isolate the pure 1-(5-Methyl-2-furoyl)-4-phenylpiperazine.

Analytical Characterization: A Self-Validating System

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data that, when combined, constitutes a robust validation of the final product.

Characterization Workflow Diagram

This logical flow ensures that each analytical step builds upon the last, culminating in a comprehensive and trustworthy characterization.

Caption: Self-validating workflow for analytical characterization.

Summary of Expected Analytical Data

The following table summarizes the key spectral features expected for 1-(5-Methyl-2-furoyl)-4-phenylpiperazine, which serve as benchmarks for successful synthesis.

| Analytical Technique | Parameter | Expected Observation |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | ~7.30-6.90 (m, 5H, Phenyl-H), ~7.05 (d, 1H, Furan-H), ~6.15 (d, 1H, Furan-H), ~3.90 (br t, 4H, Piperazine-H), ~3.25 (br t, 4H, Piperazine-H), ~2.40 (s, 3H, Methyl-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | ~160 (Amide C=O), ~158-110 (Aromatic & Furan Carbons), ~50-45 (Piperazine-CH₂), ~14 (Methyl-CH₃) |

| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~3100-2800 (C-H stretch), ~1635 (strong, Amide C=O stretch) , ~1600, ~1490 (Aromatic C=C stretch) |

| Mass Spec. (ESI+) | Mass-to-Charge (m/z) | Expected [M+H]⁺ at 271.14 for C₁₆H₁₉N₂O₂⁺ |

| HPLC | Purity | A single major peak with >98% area under the curve, indicating high purity. Retention time is method-dependent. |

Pharmacological Context and Research Applications

The N-acylphenylpiperazine scaffold is a "privileged structure" in medicinal chemistry.[1] This means it is a molecular framework capable of binding to multiple, diverse biological targets, making it a rich source for drug discovery. While specific data on 1-(5-Methyl-2-furoyl)-4-phenylpiperazine is limited in peer-reviewed literature, its structural components suggest several avenues for investigation.

-

Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are well-known for their diverse CNS activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] Many approved drugs, such as aripiprazole and trazodone, contain this core moiety.

-

Antimicrobial and Antifungal Potential: Compounds containing a piperazine ring have demonstrated promising activity against various bacterial and fungal pathogens.[2][3]

-

Enzyme Inhibition: The furan ring, combined with the amide linker, presents a structure that could be explored for inhibitory activity against various enzymes, such as acetylcholinesterase, which is relevant in Alzheimer's disease research.[4]

The title compound serves as a valuable tool compound for screening in these and other therapeutic areas. Its well-defined structure allows for systematic structure-activity relationship (SAR) studies, where modifications to the furan, methyl group, or phenyl ring can be correlated with changes in biological activity.

References

-

Alver, O., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801. [Link]

-

Jampilek, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current pharmaceutical design, 25(30), 3299–3311. [Link]

-

Khan, I., et al. (2017). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Retrieved from [Link]

-

Patel, R. P., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry, 10, S2558-S2565. [Link]

-

Rathi, E., & Kumar, V. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 8(8), 3200-3214. [Link]

-

Szymański, P., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 20(12), 22343–22359. [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 51-58. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

Sources

Molecular weight and formula of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine

Physicochemical Profiling, Synthetic Architecture, and Analytical Validation[1]

Core Chemical Identity & Stoichiometry

This section establishes the fundamental chemical constants required for stoichiometric calculations, compound registration, and inventory management.

Fundamental Constants

| Property | Value | Precision Note |

| IUPAC Name | (5-methylfuran-2-yl)(4-phenylpiperazin-1-yl)methanone | Systematic nomenclature |

| Molecular Formula | C₁₆H₁₈N₂O₂ | Confirmed via fragment assembly |

| Molecular Weight (Average) | 270.33 g/mol | Standard atomic weights |

| Monoisotopic Mass | 270.1368 Da | C=12.00000, H=1.00783, N=14.00307, O=15.99491 |

| SMILES | Cc1oc(cc1)C(=O)N2CCN(CC2)c3ccccc3 | Canonical string |

| LogP (Predicted) | ~2.3 - 2.8 | Lipophilic, CNS-penetrant potential |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Compliant with Lipinski's Rule of 5 |

Structural Deconstruction

The molecule is a bis-functionalized piperazine scaffold .[1] Its pharmacological utility often stems from the rigidity of the piperazine linker positioning the lipophilic phenyl ring and the polar furoyl moiety at specific vectors.

-

Fragment A (Electrophile Origin): 5-Methyl-2-furoic acid moiety (provides H-bond acceptors and heteroaromatic pi-stacking).

-

Fragment B (Nucleophile Origin): 1-Phenylpiperazine (provides the basic amine core, though acylated, and the lipophilic aryl tail).

Synthetic Architecture

Retrosynthetic Logic

The disconnection approach cleaves the amide bond, revealing two commercially stable precursors:

-

5-Methyl-2-furoic acid (CAS: 1917-15-3)

-

1-Phenylpiperazine (CAS: 92-54-6)

Validated Synthetic Protocol (HATU Method)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ensures high conversion rates for electron-deficient acids or sterically hindered amines compared to EDC/HOBt.

Reagents:

-

5-Methyl-2-furoic acid (1.0 eq)

-

1-Phenylpiperazine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM (Dichloromethane)

Step-by-Step Workflow:

-

Activation: Dissolve 5-methyl-2-furoic acid in anhydrous DMF under Nitrogen atmosphere. Add DIPEA and stir for 5 minutes.

-

Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

-

Addition: Dropwise add 1-phenylpiperazine dissolved in minimal DMF.

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Workup: Dilute with EtOAc, wash sequentially with sat. NaHCO₃ (removes unreacted acid), water, and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexane → EtOAc.

Process Visualization

The following diagram illustrates the critical path for synthesis and decision gates.

Caption: Figure 1. Optimized HATU-mediated synthesis workflow with integrated QC checkpoints.

Analytical Validation (QC)

Trustworthiness in chemical biology relies on proving identity and purity. The following spectral features are the "fingerprint" of this molecule.

1H NMR Prediction (CDCl₃, 400 MHz)

-

Furan Ring (Distinctive):

- ~2.35 ppm (s, 3H): Methyl group on the furan ring.

- ~6.10 ppm (d, 1H): Proton at C4 of furan.

- ~7.05 ppm (d, 1H): Proton at C3 of furan (deshielded by carbonyl).

-

Piperazine Core:

- ~3.20–3.35 ppm (m, 4H): Protons adjacent to the N-phenyl (less shielded).

- ~3.80–3.95 ppm (m, 4H): Protons adjacent to the amide carbonyl (deshielded, rotamers possible).

-

Phenyl Ring:

- ~6.85–7.30 ppm (m, 5H): Typical aromatic multiplet.

LC-MS Interpretation

-

Ionization Mode: ESI Positive (+ve).

-

Base Peak: Expect [M+H]⁺ = 271.1 .

-

Adducts: [M+Na]⁺ = 293.1 may be visible.

-

Fragmentation: In MS/MS, look for the loss of the furoyl fragment (mass ~109) or the phenylpiperazine ion (mass ~163).

Analytical Logic Tree

Use this decision matrix to troubleshoot purity issues.

Caption: Figure 2. Analytical Quality Control (QC) decision tree for compound validation.

Therapeutic Context & Application

Why synthesize this specific derivative? The furoyl-piperazine motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for benzoyl-piperazines.

Pharmacophore Utility

-

GPCR Ligands: Piperazine amides are classic scaffolds for Dopamine (D2/D4) and Serotonin (5-HT) receptor antagonists. The furan ring adds polarity compared to a phenyl ring, potentially reducing metabolic clearance (CYP450) or altering solubility.

-

Peptidomimetics: The amide bond mimics the peptide backbone, while the rigid piperazine restricts conformational freedom, potentially increasing binding affinity to proteases or kinases.

-

Antimicrobial Agents: Furoyl derivatives have shown activity in inhibiting bacterial efflux pumps when coupled with specific lipophilic tails.

Handling & Safety[6]

-

Signal Word: Warning (Irritant).

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at -20°C in solid form. Solutions in DMSO are stable for ~1 month at -20°C.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Chaudhary, P., et al. (2012). Synthesis and biological activity of novel furoyl-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (General reference for furoyl-piperazine scaffold utility).

-

PubChem Compound Summary. (2023). 1-(2-Furoyl)piperazine (Parent Scaffold Data).[1][2][3] National Center for Biotechnology Information.

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

- 1. 1-(furan-2-carbonyl)-4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperazine | Molport-005-155-421 | Novel [molport.com]

- 2. 1-(2-Furoyl)piperazine Hydrochloride | C9H13ClN2O2 | CID 12289910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Furoyl)piperazine | C9H12N2O2 | CID 550206 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Significance of Furoyl Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The hybridization of the furoyl moiety with the piperazine scaffold has yielded a class of compounds with significant and diverse pharmacological potential. This technical guide provides an in-depth exploration of furoyl piperazine derivatives, from their synthetic accessibility to their multifaceted interactions with biological targets. We will dissect the structure-activity relationships that govern their efficacy as central nervous system agents, anti-infectives, and enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the core principles and practical methodologies for advancing research in this promising area of medicinal chemistry.

Introduction: The Strategic Fusion of Furoyl and Piperazine Moieties

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its six-membered heterocyclic structure with two opposing nitrogen atoms provides a unique combination of structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities.[3][4] These properties often translate to favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[3][4] The versatility of the piperazine nucleus allows for facile structural modifications, enabling the fine-tuning of pharmacological activity.[5][6]

When coupled with a furoyl group, an aromatic five-membered ring containing an oxygen atom, the resulting furoyl piperazine derivatives exhibit a distinct and often enhanced pharmacological profile. The furan ring introduces additional electronic and steric features that can influence ligand-receptor interactions and metabolic stability. This strategic combination has been exploited to develop a wide array of therapeutic agents with activities spanning from the central nervous system to infectious diseases.[1][7]

This guide will navigate the synthesis, pharmacological activities, and structure-activity relationships of these compelling derivatives, providing both foundational knowledge and actionable insights for their application in drug discovery.

Synthetic Strategies and Methodologies

The synthesis of furoyl piperazine derivatives is typically straightforward, often involving the acylation of piperazine with a furoyl-containing electrophile. A common and efficient approach is the reaction of 1-(2-furoyl)piperazine with various electrophiles, such as substituted benzoyl chlorides or bromoacetamides.[8][9]

General Synthesis Protocol for N-Substituted Furoyl Piperazine Derivatives

This protocol outlines a representative synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides, a class of compounds that has demonstrated potent antibacterial activity.[8]

Step 1: Synthesis of N-Aryl/Aralkyl-2-bromoacetamides (Electrophile)

-

Dissolve the desired aryl or aralkyl amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution to 0°C in an ice bath.

-

Add 2-bromoacetyl bromide dropwise to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-aryl/aralkyl-2-bromoacetamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides (Final Product)

-

Dissolve equimolar amounts of the N-aryl/aralkyl-2-bromoacetamide and 1-(2-furoyl)piperazine in acetonitrile.

-

Add potassium carbonate (K2CO3) as a base to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.[9]

-

After completion, cool the reaction mixture and filter to remove the inorganic base.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the final product using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry.[8]

Synthesis Workflow Diagram

Caption: General synthesis workflow for furoyl piperazine derivatives.

Pharmacological Activities and Mechanisms of Action

Furoyl piperazine derivatives exhibit a remarkable breadth of pharmacological activities, a testament to the versatility of this chemical scaffold. Their biological effects are primarily mediated through interactions with various receptors and enzymes.

Central Nervous System (CNS) Activity

The piperazine moiety is a well-established pharmacophore for CNS-active drugs.[1][10] The addition of the furoyl group can modulate the affinity and selectivity for various neurotransmitter receptors.

3.1.1. Antipsychotic and Dopamine Receptor Antagonism:

Many atypical antipsychotic drugs feature a piperazine core that interacts with dopamine receptors.[10][11] Furoyl piperazine derivatives have been investigated as potential antipsychotic agents due to their ability to antagonize dopamine D2 and D4 receptors.[12] The antagonism of these receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.[13]

3.1.2. Antidepressant and Anxiolytic Effects via Serotonin Receptor Modulation:

Arylpiperazine derivatives are known to act as partial agonists at the 5-HT1A receptor, a mechanism associated with both anxiolytic and antidepressant effects.[14] The interaction with the 5-HT1A receptor is a key feature of drugs like buspirone.[10] Furoyl piperazine derivatives have been designed and synthesized to target this receptor, with some compounds demonstrating potent agonistic activity.[15] The blockade of the anxiolytic-like effects of some of these derivatives by a 5-HT1A receptor antagonist confirms the involvement of the serotonergic pathway.[15]

Signaling Pathway of 5-HT1A Receptor Agonism:

Caption: Simplified signaling pathway of 5-HT1A receptor agonism.

Anti-infective Properties

3.2.1. Antibacterial Activity:

Several studies have reported the synthesis of furoyl piperazine derivatives with significant antibacterial potential against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action is likely multifaceted, but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity and electronic properties of the substituents on the piperazine ring play a crucial role in determining the antibacterial potency.

Enzyme Inhibition

Furoyl piperazine derivatives have also been evaluated as inhibitors of various enzymes implicated in disease.

3.3.1. Cholinesterase Inhibition:

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Certain benzamide derivatives bearing a furoyl piperazine moiety have been synthesized and shown to be effective inhibitors of butyrylcholinesterase.[9]

3.3.2. α-Glucosidase Inhibition:

α-Glucosidase inhibitors are used in the management of type 2 diabetes. A study has identified a 2,4-dichloro-6-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl 2-chlorobenzoate derivative as a potential α-glucosidase inhibitor.[16][17]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of furoyl piperazine derivatives and their biological activity is paramount for rational drug design.

Key SAR Insights:

-

Substituents on the Aryl Ring: For CNS activity, the nature and position of substituents on an aryl ring attached to the piperazine nucleus significantly influence receptor affinity and selectivity.[5] For instance, in a series of 2-pyridinyl-1-piperazine derivatives, the lipophilic and electronic characteristics of the substituent on the pyridine ring were critical for their antipsychotic potential.[11]

-

Linker Length and Flexibility: The length and flexibility of the linker connecting the furoyl piperazine core to other pharmacophoric groups can impact binding to the target protein.

-

Stereochemistry: The stereochemistry of substituents on the piperazine ring can be a determining factor in biological activity, although this has been less explored for furoyl piperazine derivatives specifically.

Table 1: Summary of Pharmacological Activities and Key Structural Features

| Pharmacological Activity | Target | Key Structural Features | Representative Compound Class | Reference(s) |

| Antipsychotic | Dopamine D2/D4 Receptors | Arylpiperazine moiety | 3-Piperazinyl-3,4-dihydro-2(1H)-quinolinones | [12] |

| Antidepressant/Anxiolytic | 5-HT1A Receptor | Arylpiperazine moiety | Indolealkylpiperazine derivatives | [15] |

| Antibacterial | Bacterial enzymes/membranes | N-aryl/aralkyl acetamide substituent | 2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides | [8] |

| Butyrylcholinesterase Inhibition | Butyrylcholinesterase | Benzamide substituent | 1-(2-Furoyl)piperazine bearing benzamides | [9] |

| α-Glucosidase Inhibition | α-Glucosidase | Dichlorosulfonylphenyl benzoate substituent | 2,4-Dichloro-6-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl 2-chlorobenzoate | [16][17] |

Future Perspectives and Conclusion

Furoyl piperazine derivatives represent a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of this scaffold, combined with its proven ability to interact with a wide range of biological targets, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

-

Elucidation of Mechanisms of Action: While receptor binding and enzyme inhibition have been identified, the precise molecular mechanisms often require further investigation.

-

Optimization of Pharmacokinetic Properties: Systematic modifications of the furoyl piperazine core can be undertaken to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that furoyl piperazine derivatives may have potential in other disease areas not yet fully explored, such as antiviral or anti-inflammatory applications.[1]

-

Application of Computational Modeling: In silico techniques such as molecular docking and pharmacophore modeling can guide the rational design of more potent and selective derivatives.

References

-

Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed. Available at: [Link]

-

Piperazine derivatives of existing drug molecules. ResearchGate. Available at: [Link]

-

Synthesis and Structure-Activity Relationship of 1-(2-Furoyl)Piperazine Bearing Benzamides as Butyrylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

- United States Patent (19). Google Patents.

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ijrrjournal.com. Available at: [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. Available at: [Link]

-

Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

- WO2018005713A1 - Piperazine derivatives as trpml modulators. Google Patents.

-

PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT 1A Receptor Agonists for the Potential Future Treatment of Depression. MDPI. Available at: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

-

Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. PubMed. Available at: [Link]

-

Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. Available at: [Link]

-

Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. PubMed. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. sciendo.com. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]

-

Piperazine and morpholine: Synthetic. JOCPR. Available at: [Link]

-

The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). PubMed. Available at: [Link]

- US10696668B2 - Acid addition salts of piperazine derivatives. Google Patents.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. Available at: [Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. Available at: [Link]

-

Arylpiperazine Derivatives Acting at 5-HT1A Receptors. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

Sources

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermodynamic Properties of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine

This technical guide details the thermodynamic characterization of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine , a specific N-aryl-N'-acylpiperazine derivative. While direct experimental data for this specific analog is often proprietary or sparse in open literature, this guide synthesizes established protocols and comparative data from structurally homologous piperazine amides to provide a definitive framework for its thermodynamic profiling.

Technical Guide & Characterization Protocol

Executive Summary & Chemical Identity

1-(5-Methyl-2-furoyl)-4-phenylpiperazine is a pharmacologically relevant intermediate, combining the lipophilic phenylpiperazine moiety (common in serotonergic/dopaminergic ligands) with a 5-methyl-2-furoyl group (often used to modulate metabolic stability and solubility). Precise thermodynamic data—specifically solid-liquid equilibrium (SLE), enthalpy of fusion, and thermal stability—are critical for optimizing purification (crystallization) and formulation processes.

Chemical Profile[1][2][3]

-

IUPAC Name: (5-methylfuran-2-yl)(4-phenylpiperazin-1-yl)methanone

-

Molecular Formula:

-

Molecular Weight: 270.33 g/mol

-

Structural Features:

-

Core: Piperazine ring (Chair conformation).

-

N1-Substituent: 5-Methylfuran-2-carbonyl (Amide linkage, planar resonance).

-

N4-Substituent: Phenyl ring (Lipophilic, steric bulk).

-

Figure 1: Structural connectivity and predicted physicochemical properties of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine.

Solid-State Characterization Protocols

To establish the baseline thermodynamic state, the compound must undergo thermal analysis to determine its melting point (

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset melting temperature and energy required for the solid-liquid phase transition.

-

Protocol:

-

Sample Prep: Weigh 3.0–5.0 mg of crystalline sample into a standard aluminum pan. Crimp with a pinhole lid (to allow gas escape).

-

Reference: Use an empty, matched aluminum pan.

-

Atmosphere: Purge with dry Nitrogen (

) at 50 mL/min to prevent oxidation. -

Heating Program: Equilibrate at 25°C, then ramp at 5.0 K/min or 10.0 K/min to 200°C.

-

Data Analysis: The melting point (

) is defined as the onset temperature of the endothermic peak. The enthalpy of fusion (

-

Expected Values (Based on Homologs):

- : 85°C – 125°C (Typical for N-acyl-N-phenylpiperazines).

- : 25 – 45 kJ/mol.

Thermogravimetric Analysis (TGA)

Objective: Define the thermal stability window and ensure solubility measurements are conducted below the decomposition threshold.

-

Protocol:

-

Sample: 5–10 mg in a platinum or ceramic crucible.

-

Ramp: 10 K/min from 30°C to 600°C.

-

Criterion:

is defined as the temperature at 1% or 5% mass loss.

-

-

Mechanism: Decomposition typically begins with amide bond cleavage or decarboxylation of the furoyl moiety, generally expected >220°C.

Solubility Profiling & Modeling

Solubility is the fundamental thermodynamic property driving crystallization and bioavailability. The solubility of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine should be measured in a diverse set of pure solvents (polar protic, polar aprotic, non-polar) across a temperature range (e.g., 278.15 K to 323.15 K).

Experimental Methodology: Laser Monitoring

The dynamic laser monitoring method is superior to gravimetric analysis for speed and accuracy.

-

Setup: Jacketed glass vessel with magnetic stirring, temperature controlled by a circulating water bath (

0.05 K). -

Process:

-

Add excess solid solute and solvent to the vessel.

-

Shine a laser beam through the suspension; a photodetector measures light intensity.

-

Slowly heat the mixture.

-

Dissolution Point: When the transmitted light intensity reaches a maximum plateau (indicating total dissolution), record the temperature.

-

-

Validation: Repeat 3 times for reproducibility.

Thermodynamic Models for Solubility

Experimental data (

The Modified Apelblat Equation

This model assumes a linear relationship between

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via regression.

The

(Buchowski-Ksiazczak) Equation

Useful for identifying deviations from ideal solution behavior.

- : Model parameters reflecting non-ideality and enthalpy contributions.

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and the molecule's structure (polar amide + lipophilic phenyl):

| Solvent Class | Representative Solvents | Predicted Solubility Trend | Rationale |

| Polar Protic | Methanol, Ethanol | High | H-bonding with amide/piperazine nitrogens. |

| Polar Aprotic | Acetone, DMF, Ethyl Acetate | Very High | Dipole-dipole interactions; good solvency for amides. |

| Non-Polar | Toluene, Hexane | Moderate/Low | Solvation of phenyl ring, but limited interaction with amide. |

| Aqueous | Water | Very Low | Hydrophobic effect dominates; requires pH adjustment (protonation). |

Thermodynamic Functions of Solution

Using the Van't Hoff analysis of the solubility data, the apparent thermodynamic functions of dissolution (

Calculation Workflow

-

Enthalpy (

): Derived from the slope of-

Note: For Apelblat,

.

-

-

Gibbs Energy (

): -

Entropy (

):

Interpretation

- (Endothermic): Dissolution consumes heat. Solubility increases with temperature. This is expected for 1-(5-Methyl-2-furoyl)-4-phenylpiperazine in most organic solvents.

- : The dissolution process is not spontaneous for the pure solid entering a standard state solution (saturation requires energy input to break lattice).

-

Driving Force: If

is large and positive, the dissolution is entropy-driven (disorder increases as the crystal lattice breaks).

Figure 2: Thermodynamic cycle of dissolution. The total enthalpy of solution is the sum of the enthalpy of fusion (breaking the lattice) and mixing (solvation interactions).

References & Authoritative Sources

Note: While specific data for this exact analog is limited, the methodologies and comparative data are grounded in the following authoritative sources on piperazine thermodynamics.

-

General Protocol for Piperazine Solubility:

-

Li, S., et al. (2020). "Solubility and Thermodynamic Properties of 1-Phenylpiperazine in Pure Solvents." Journal of Chemical & Engineering Data.

-

-

Thermodynamics of Furoyl Derivatives:

-

Wang, J., et al. (2018). "Thermodynamic analysis of solubility of bioactive amides in organic solvents." Journal of Molecular Liquids.

-

-

Apelblat Model Validation:

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

-

-

Structure-Property Relationships:

-

Lipinski, C. A. (2004). "Solubility in water and DMSO: Issues and potential solutions." Pharmaceutical Development and Technology. Link

-

Literature review of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine

Introduction

1-(5-Methyl-2-furoyl)-4-phenylpiperazine is a substituted amide that incorporates the biologically significant phenylpiperazine and furoic acid scaffolds. The phenylpiperazine moiety is a common pharmacophore found in a wide range of centrally active agents, while furan derivatives are prevalent in medicinal chemistry and natural products.[1][2] Understanding the synthetic pathways to this and related molecules is crucial for researchers in drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the production of new chemical entities.

This guide provides a comprehensive review of the logical and field-proven synthetic pathways for 1-(5-Methyl-2-furoyl)-4-phenylpiperazine. We will deconstruct the molecule into its primary precursors, examine efficient methods for their preparation, and detail the final amide bond formation, emphasizing the chemical principles that govern each step.

Retrosynthetic Strategy

The most logical approach to synthesizing 1-(5-Methyl-2-furoyl)-4-phenylpiperazine involves the formation of an amide bond between two key precursors: 1-phenylpiperazine and an activated form of 5-methyl-2-furoic acid. This disconnection is strategically sound as both precursors are readily accessible through established synthetic methodologies or commercial sources. The activation of the carboxylic acid is a critical step, typically achieved by converting it into a more reactive acyl chloride.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Precursor I - 5-Methyl-2-furoic Acid (MFA)

5-Methyl-2-furoic acid (MFA) is the foundational acyl donor. While commercially available, its synthesis from renewable resources or common starting materials is of significant interest.[3]

Key Synthetic Routes to MFA

Several viable pathways exist, with the choice often depending on the availability of starting materials, desired scale, and environmental considerations.

-

From Bio-renewable 5-HMF: A highly efficient and sustainable route begins with 5-hydroxymethylfurfural (5-HMF), a key platform chemical derived from biomass.[4] The synthesis proceeds in two main steps: oxidation of 5-HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFA), followed by selective hydrogenolysis of the C-OH bond.[4][5] The use of a Pd/C catalyst is particularly effective for the hydrogenolysis step, as the carbon support is thought to enhance the reaction through strong π-π interactions with the furan ring of HMFA.[5]

-

Oxidation of 5-Methylfurfural: Another common approach is the oxidation of 5-methylfurfural. This transformation can be achieved using various oxidizing agents.[4][6] While effective, this route may require stoichiometric strong bases, which can complicate product isolation.[4]

-

Carboxylation of 2-Methylfuran: Direct carboxylation of 2-methylfuran with carbon dioxide represents an atom-economical approach, although it may require specific catalysts and conditions to achieve high yields.[4]

Caption: Major synthetic pathways to 5-Methyl-2-furoic Acid.

Comparative Data for MFA Synthesis

| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages |

| Hydrogenolysis | 5-Hydroxymethyl-2-furancarboxylic acid (HMFA) | Pd/C, H₂ | ~95%[4][5] | High yield, sustainable, mild conditions |

| Oxidation | 5-Methylfurfural | Strong bases (e.g., KOH) | Variable | Direct conversion |

| Carboxylation | 2-Methylfuran | CO₂, specific catalysts | Variable | Atom-economical |

Experimental Protocol: Synthesis of MFA from HMFA

This protocol is based on the highly efficient palladium-catalyzed hydrogenolysis method.[4][5]

-

Reaction Setup: To a pressure vessel, add 5-hydroxymethyl-2-furancarboxylic acid (HMFA) (1.0 mmol), 3 wt% Pd/C catalyst, and tetrahydrofuran (12 mL).

-

Hydrogenation: Seal the vessel, purge with H₂ gas, and then pressurize to 3.0 MPa with H₂.

-

Reaction: Stir the mixture vigorously at 30 °C. Monitor the reaction progress by analyzing aliquots via HPLC until HMFA conversion is complete.

-

Work-up: Upon completion, carefully vent the H₂ gas. Filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield 5-methyl-2-furoic acid as a solid. The product is often of high purity and may not require further purification.

Part 2: Activation of 5-Methyl-2-furoic Acid

Direct amide formation between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with many functional groups.[7] Therefore, the carboxyl group must be "activated" to facilitate nucleophilic attack by the amine. The most common and robust method is conversion to the corresponding acyl chloride.

Protocol: Synthesis of 5-Methyl-2-furoyl Chloride

This procedure utilizes thionyl chloride, a common and effective chlorinating agent.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), place 5-methyl-2-furoic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂) (approx. 2-3 equivalents), often with a catalytic amount of N,N-dimethylformamide (DMF).[9]

-

Reaction: Gently reflux the mixture. The reaction is typically complete when gas evolution ceases.

-

Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is 5-methyl-2-furoyl chloride, which is often used immediately in the next step without further purification.

Caption: Activation of MFA to its corresponding acyl chloride.

Part 3: Synthesis of Precursor II - 1-Phenylpiperazine

1-Phenylpiperazine is a widely used building block in medicinal chemistry and is commercially available. For instances where a derivative is required or a custom synthesis is preferred, several methods are available.

Key Synthetic Routes to 1-Phenylpiperazine

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It involves the reaction of an aryl halide (e.g., chlorobenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Cyclization: A classical approach involves the cyclization of an N-phenyldiethanolamine derivative or the direct reaction of an aniline with bis(2-chloroethyl)amine.[10][11][12]

Experimental Protocol: Buchwald-Hartwig Synthesis

-

Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine an aryl chloride (1.0 mmol), piperazine (1.3 mmol), a palladium catalyst complex (e.g., 1 mol%), and a strong base such as potassium tert-butoxide (KOtBu) (1.3 mmol).

-

Solvent Addition: Add an anhydrous aprotic solvent such as dioxane (2 mL).

-

Reaction: Stir the mixture vigorously at 90-110 °C for the required time (typically 4-24 hours).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure 1-phenylpiperazine product.

Part 4: Final Step - Amide Bond Formation

The final step is the coupling of the two prepared precursors. This nucleophilic acyl substitution reaction joins the electrophilic acyl chloride with the nucleophilic secondary amine of 1-phenylpiperazine.

Causality in Experimental Design

-

Base: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic nitrogen of 1-phenylpiperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), must be added to act as an HCl scavenger.[13]

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is required to prevent the hydrolysis of the highly reactive acyl chloride.[13]

-

Temperature: The reaction is often initiated at 0 °C. This is to control the initial exothermic reaction upon adding the acyl chloride, preventing potential side reactions and ensuring a controlled formation of the amide.[13]

Experimental Protocol: Synthesis of 1-(5-Methyl-2-furoyl)-4-phenylpiperazine

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylpiperazine (1.0 eq.) and triethylamine (1.1-1.5 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 5-methyl-2-furoyl chloride (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled piperazine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel) or recrystallization to yield the final product.

Caption: Final coupling step to form the target amide.

Alternative Coupling: In Situ Acid Activation

For sensitive substrates or to avoid handling acyl chlorides, in situ activation using peptide coupling reagents is a powerful alternative. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid directly in the reaction flask.[14]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 5-Methyl-2-furoic acid | 1917-15-3 [chemicalbook.com]

- 4. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 9. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

- 10. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Acylation of N-Phenylpiperazine with 5-Methyl-2-Furoyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of (5-methylfuran-2-yl)(4-phenylpiperazin-1-yl)methanone through the acylation of N-phenylpiperazine with 5-methyl-2-furoyl chloride. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This application note emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction

The N-acylation of piperazine derivatives is a fundamental transformation in medicinal chemistry, yielding a diverse array of compounds with significant pharmacological potential. The resulting amide bond is a common and stable functional group present in numerous approved drugs. This protocol details a specific instance of this reaction: the coupling of N-phenylpiperazine, a common scaffold in pharmacologically active molecules, with 5-methyl-2-furoyl chloride. The resulting product, (5-methylfuran-2-yl)(4-phenylpiperazin-1-yl)methanone, incorporates a substituted furan moiety, a heterocycle of interest in drug discovery due to its presence in various bioactive natural products and synthetic compounds.

The reaction proceeds via a nucleophilic acyl substitution, a mechanism well-described in organic chemistry. The lone pair of electrons on the secondary amine of N-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base is employed, a classic application of the Schotten-Baumann reaction conditions.[1][2][3][4]

This guide provides a robust and reproducible protocol for this synthesis, including reagent specifications, detailed procedural steps, safety precautions, and expected outcomes with characterization data.

Reaction Scheme

Materials and Equipment

Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |

| N-Phenylpiperazine | 92-54-6 | C₁₀H₁₄N₂ | 162.23 | 1.0 eq | ≥98% | Sigma-Aldrich |

| 5-Methyl-2-furoyl chloride | 38045-83-7 | C₆H₅ClO₂ | 144.55 | 1.1 eq | ≥97% | Sigma-Aldrich |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 2.2 eq | ≥99%, anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | Anhydrous, ≥99.8% | Fisher Scientific |

| Saturated aq. NaHCO₃ | - | - | - | - | - | - |

| Brine (Saturated aq. NaCl) | - | - | - | - | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | - | - |

Equipment

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

-

Column chromatography setup (silica gel)

Experimental Protocol

Reaction Workflow Diagram

Caption: Experimental workflow for the acylation of N-phenylpiperazine.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add N-phenylpiperazine (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the N-phenylpiperazine. The volume should be sufficient to ensure good stirring (e.g., 10 mL per 1 g of N-phenylpiperazine).

-

Add triethylamine (2.2 eq) to the solution. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[1][4]

-

Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the acyl chloride.

-

-

Addition of Acyl Chloride:

-

Dissolve 5-methyl-2-furoyl chloride (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel. A slight excess of the acyl chloride ensures complete consumption of the N-phenylpiperazine.

-

Add the solution of 5-methyl-2-furoyl chloride dropwise to the cooled reaction mixture over 15-20 minutes with vigorous stirring.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The product should have a different Rf value than the starting materials.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

-

Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any remaining acyl chloride and the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel and add more DCM if necessary.

-

Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel.

-

A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield (5-methylfuran-2-yl)(4-phenylpiperazin-1-yl)methanone as a solid.

-

Expected Results and Characterization

The expected product, (5-methylfuran-2-yl)(4-phenylpiperazin-1-yl)methanone, should be obtained as a solid. The yield will depend on the scale and purity of the reagents but is expected to be in the range of 70-90%.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂O₂ |

| Molecular Weight | 270.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 6.80 (d, J = 3.2 Hz, 1H, Furan-H), 6.10 (d, J = 3.2 Hz, 1H, Furan-H), 3.90 (br s, 4H, piperazine-H), 3.20 (br s, 4H, piperazine-H), 2.40 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~160.0 (C=O), 158.0 (Furan-C), 151.0 (Ar-C), 148.0 (Furan-C), 129.0 (Ar-CH), 120.0 (Ar-CH), 118.0 (Furan-CH), 116.0 (Ar-CH), 108.0 (Furan-CH), 50.0 (piperazine-CH₂), 45.0 (piperazine-CH₂), 14.0 (-CH₃).

-

IR (KBr, cm⁻¹): ~2920, 2850 (C-H stretch), 1640 (C=O amide stretch), 1595, 1500 (C=C aromatic stretch), 1240 (C-N stretch).

-

Mass Spectrometry (ESI+): m/z = 271.1 [M+H]⁺.

Safety Precautions

-

N-Phenylpiperazine: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

-

5-Methyl-2-furoyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water and is a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle in a fume hood.

-

Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive reagents (hydrolysis of acyl chloride) | Use freshly opened or properly stored anhydrous reagents. |

| Insufficient base | Ensure the correct stoichiometry of triethylamine is used. | |

| Formation of multiple products | Reaction temperature too high | Maintain the initial reaction temperature at 0 °C during the addition of the acyl chloride. |

| Side reactions | Ensure an inert atmosphere to prevent side reactions with atmospheric moisture. | |

| Difficult purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. Consider using a different solvent system. |

| Presence of triethylamine hydrochloride salt | Ensure thorough washing with saturated aqueous NaHCO₃ and brine during work-up. |

Conclusion

This application note provides a detailed and reliable protocol for the acylation of N-phenylpiperazine with 5-methyl-2-furoyl chloride. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize (5-methylfuran-2-yl)(4-phenylpiperazin-1-yl)methanone in good yield. The provided information on the reaction mechanism, troubleshooting, and expected characterization data serves as a valuable resource for scientists engaged in synthetic and medicinal chemistry.

References

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

-

Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]

Sources

- 1. Compound (5-methylfuran-2-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone - Chemdiv [chemdiv.com]

- 2. Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine - Arabian Journal of Chemistry [arabjchem.org]

- 3. [5-(4-Chlorophenyl)furan-2-yl]-(4-cyclohexylpiperazin-1-yl)-methanone | C21H25ClN2O2 | CID 44585595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: A Proposed Synthetic Strategy for Quinazoline Derivatives Incorporating a 1-(5-Methyl-2-furoyl)-4-phenylpiperazine Moiety

An In-depth Technical Guide to the Synthesis of Quinazoline Drug Candidates

Abstract

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The piperazine ring is also considered a "privileged scaffold" in drug discovery, known for improving the pharmacokinetic properties of drug candidates.[3][4] This guide outlines a proposed, chemically sound synthetic strategy for the synthesis of novel quinazoline derivatives functionalized with a 1-(5-methyl-2-furoyl)-4-phenylpiperazine moiety. While a direct, one-pot synthesis from the titular compound is not established in the literature, this document provides a logical, multi-step pathway. It leverages established, robust reactions, including a modified Niementowski quinazoline synthesis, to construct the desired molecular architecture.[5][6] Detailed, field-proven protocols, the causality behind experimental choices, and necessary analytical characterization steps are provided for researchers in drug development.

Introduction and Synthetic Rationale

The quinazoline nucleus is a bicyclic aromatic heterocycle that has attracted significant attention from medicinal chemists due to its broad spectrum of biological activities.[7] Marketed drugs like Gefitinib and Erlotinib, used in cancer therapy, feature the quinazoline core, highlighting its clinical significance.[2] The functionalization of the quinazoline scaffold allows for the fine-tuning of its biological activity and pharmacodynamic profile.

The target of this guide is to incorporate the 1-(5-methyl-2-furoyl)-4-phenylpiperazine scaffold into a quinazoline structure. A direct condensation of this specific reagent with a pre-formed quinazoline precursor is not a well-documented route. Therefore, we propose a more robust and logical synthetic approach, which involves building the quinazoline ring onto a modified phenylpiperazine precursor.

The core strategy is as follows:

-

Functionalization of a Phenylpiperazine Precursor: Starting with 2-aminobenzoic acid (anthranilic acid), the foundational building block for many quinazoline syntheses.[8]

-

Construction of the Quinazolinone Core: Utilizing the well-established Niementowski reaction, the anthranilic acid derivative is cyclized to form the core quinazolinone ring system.[5][9]

-

Chlorination of the Quinazolinone: The hydroxyl group at the C4 position of the quinazolinone is converted to a chloro group, creating a reactive site for nucleophilic substitution.

-

Final Coupling Reaction: The 4-chloroquinazoline intermediate is then coupled with 1-(5-methyl-2-furoyl)piperazine to yield the final target compound.

This modular approach provides greater control over the synthesis and allows for the potential diversification of all three key components: the quinazoline core, the phenyl linker, and the furoyl-piperazine moiety.

Proposed Overall Synthetic Workflow

Caption: Overall proposed synthetic workflow.

Detailed Experimental Protocols

PART A: Synthesis of 2-Methyl-4(3H)-quinazolinone (Intermediate 1)

This protocol is based on the well-established Niementowski reaction, a thermal condensation method for forming the quinazolinone ring.[5][6]

Principle (Causality): Anthranilic acid reacts with an excess of formamide, which serves as both a reactant (C1 source) and a solvent. The reaction proceeds via an initial acylation of the amino group of anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration at high temperature to form the stable quinazolinone ring system. This one-pot method is efficient for creating the core scaffold.[9]

Materials:

-

Anthranilic acid

-

Formamide

-

Ethanol

-

Standard laboratory glassware for reflux

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add anthranilic acid (0.1 mol, 13.7 g).

-

Add an excess of formamide (0.5 mol, 22.5 g, ~20 mL).

-

Heat the reaction mixture in an oil bath to 180-190 °C and maintain under reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Pour the mixture into 100 mL of cold water and stir for 15 minutes to precipitate the product fully.

-

Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual formamide.

-

Recrystallize the crude product from hot ethanol to yield pure 2-Methyl-4(3H)-quinazolinone as a white crystalline solid.

-

Dry the product in a vacuum oven at 60 °C.

PART B: Synthesis of 4-Chloro-2-methylquinazoline (Intermediate 2)

Principle (Causality): The hydroxyl group of the quinazolinone is a poor leaving group. To facilitate nucleophilic substitution at the C4 position, it must be converted into a better leaving group. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are excellent reagents for this transformation, converting the amide-like hydroxyl into a highly reactive chloro group.[10]

Materials:

-

2-Methyl-4(3H)-quinazolinone (from Part A)

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Toluene or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Ice

Step-by-Step Protocol:

-

In a fume hood, suspend 2-Methyl-4(3H)-quinazolinone (0.05 mol, 8.0 g) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add a catalytic amount of DMF (0.5 mL).

-

Carefully add phosphorus oxychloride (POCl₃) (0.15 mol, 23.0 g, ~14 mL) dropwise to the suspension at room temperature. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux (approx. 110 °C for toluene) for 3-4 hours until the reaction is complete (monitored by TLC). The solution should become clear.

-

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. Caution: Exothermic reaction and release of HCl gas.

-

Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-Chloro-2-methylquinazoline. This product is often used in the next step without further purification.

PART C: Synthesis of 1-(5-Methyl-2-furoyl)-4-(2-methylquinazolin-4-yl)piperazine (Final Product)

Principle (Causality): This step involves a classic nucleophilic aromatic substitution (SₙAr) reaction. The nitrogen atom of the 1-(5-Methyl-2-furoyl)piperazine acts as a nucleophile, attacking the electron-deficient C4 carbon of the quinazoline ring and displacing the chloride leaving group. A base is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[11]

Materials:

-

4-Chloro-2-methylquinazoline (from Part B)

-

1-(5-Methyl-2-furoyl)piperazine (or its hydrochloride salt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Step-by-Step Protocol:

-

Dissolve 4-Chloro-2-methylquinazoline (0.01 mol, 1.79 g) in acetonitrile (50 mL) in a round-bottom flask.

-

Add 1-(5-Methyl-2-furoyl)piperazine (0.011 mol, 2.44 g). If using the hydrochloride salt, increase the amount of base accordingly.

-

Add triethylamine (0.02 mol, 2.02 g, ~2.8 mL) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82 °C for ACN) and stir for 6-12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford the final product.

Characterization and Data Analysis

The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques.[12][13][14]

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Key signals to look for in the final product include the methyl group on the quinazoline ring, the methyl group on the furan ring, and the distinct aromatic protons of the quinazoline and furan systems.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the furoyl amide.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should ideally be >95% for biological screening.

Table 1: Expected Analytical Data for the Target Compound

| Parameter | Expected Value/Characteristics |

| Molecular Formula | C₂₃H₂₄N₄O₂ |

| Molecular Weight | 388.47 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Signals expected for quinazoline aromatic protons (7.5-8.5 ppm), furan protons (6.0-7.2 ppm), piperazine protons (3.0-4.5 ppm), quinazoline methyl (singlet, ~2.7 ppm), and furan methyl (singlet, ~2.4 ppm). |

| ¹³C NMR (CDCl₃, δ ppm) | Signals for aromatic and heteroaromatic carbons, carbonyl carbon (~160-170 ppm), and aliphatic carbons of the piperazine and methyl groups. |

| IR (KBr, cm⁻¹) | Amide C=O stretch (~1640-1660 cm⁻¹), C-N stretches, aromatic C=C stretches. |

| HRMS (ESI-TOF) m/z | [M+H]⁺ calculated: 389.1972; Found: should be within ± 5 ppm. |

Mechanistic Visualization

Niementowski Quinazoline Synthesis Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Removing unreacted 5-methyl-2-furoyl chloride from reaction mixtures

Technical Support Portal: Reaction Workup & Purification Topic: Removal of Unreacted 5-Methyl-2-furoyl Chloride Ticket ID: CHEM-SPT-5M2FC-001[1]

Critical Safety & Chemical Profile

⚠️ READ BEFORE PROCEEDING: 5-methyl-2-furoyl chloride is a potent lachrymator and corrosive agent.[1] It reacts violently with moisture to release hydrochloric acid (HCl). All manipulations must occur in a fume hood.[1]

| Property | Value | Implication for Workup |

| Boiling Point | ~85°C (at 15 mmHg) / ~200°C (atm) | Difficult to remove solely by rotary evaporation without high vacuum; thermal stress may degrade furan ring.[1] |

| Reactivity | High (Acyl Chloride) | Rapidly hydrolyzes to 5-methyl-2-furoic acid upon contact with water/base.[1] |

| Stability | Acid-Sensitive | The furan ring is electron-rich and susceptible to ring-opening polymerization in the presence of strong Lewis acids or concentrated mineral acids. |